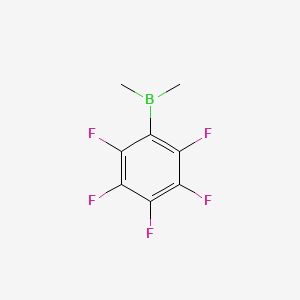
Dimethyl(pentafluorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pentafluorophenyl)borane is a chemical compound that belongs to the class of organoboranes. It is characterized by the presence of a boron atom bonded to a pentafluorophenyl group and two methyl groups. This compound is known for its strong Lewis acid properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pentafluorophenyl)borane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with dimethylborane. The reaction typically occurs in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to remove any impurities. The final product is then packaged and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pentafluorophenyl)borane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of suitable reagents, such as hydrosilanes.
Substitution: The compound can participate in substitution reactions, where the pentafluorophenyl group is replaced by other functional groups.
Hydride Transfer: It is involved in hydride transfer reactions, particularly in the formation of siloxane bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrosilanes, alkoxysilanes, and various organic solvents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce reduced organic molecules, while in hydride transfer reactions, it can form siloxane polymers .
Scientific Research Applications
Dimethyl(pentafluorophenyl)borane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl(pentafluorophenyl)borane is primarily based on its strong Lewis acid properties. The compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In hydride transfer reactions, for example, the borane activates the hydrosilane, enabling the transfer of a hydride ion to the substrate . This mechanism is crucial for the formation of siloxane bonds and other key reactions in organic synthesis .
Comparison with Similar Compounds
Dimethyl(pentafluorophenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acid properties and used in similar applications.
Bis(pentafluorophenyl)borane: Another related compound with high Lewis acidity and used in olefin polymerization.
Tetrakis(pentafluorophenyl)borate: A compound used as a co-catalyst in metallocene-based polymerization processes.
This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
363596-54-7 |
|---|---|
Molecular Formula |
C8H6BF5 |
Molecular Weight |
207.94 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
InChI Key |
VRSNJAGLQCSOSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


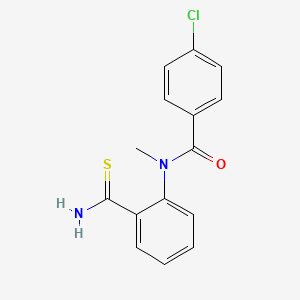
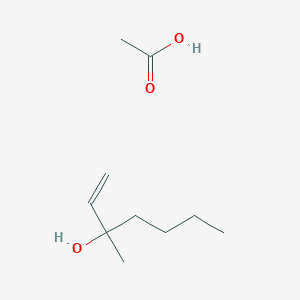

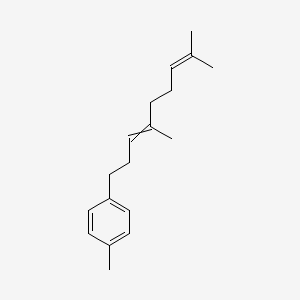
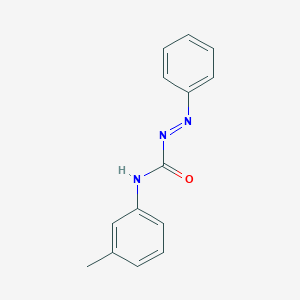
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
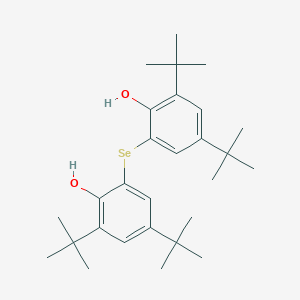
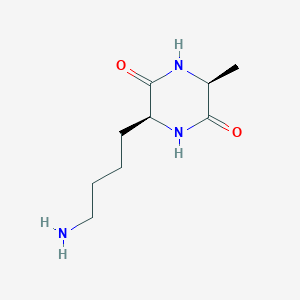

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
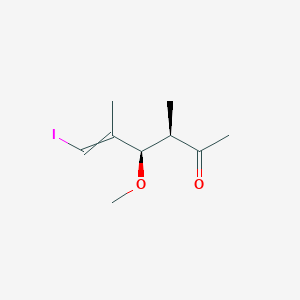
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
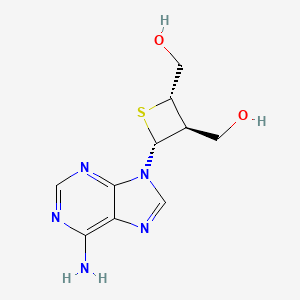
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
